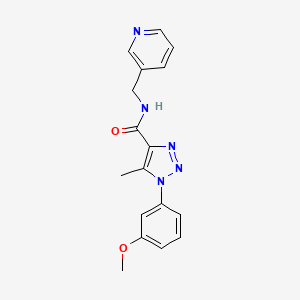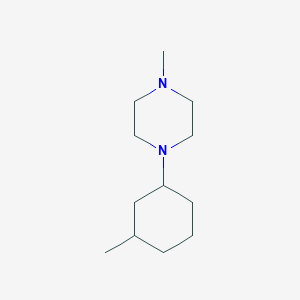![molecular formula C17H19N3O3 B5164123 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol, also known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent blocker of chloride channels and has been used in numerous scientific research studies to understand the mechanism of action of these channels.
Mécanisme D'action
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol works by blocking the chloride channels and preventing the movement of chloride ions across the cell membrane. This leads to a disruption of the normal physiological processes that rely on chloride ion movement, such as muscle contraction and neuronal excitability.
Biochemical and Physiological Effects:
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the transport of chloride ions across the cell membrane. 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its specificity for chloride channels. It has been extensively studied and has been shown to be a potent and selective blocker of these channels. However, one limitation of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol is its potential toxicity. It has been shown to be cytotoxic in some cell types and caution should be taken when using this compound in lab experiments.
Orientations Futures
There are numerous future directions for research involving 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the study of the role of chloride channels in various diseases, such as cystic fibrosis and epilepsy. Additionally, the potential therapeutic applications of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in these diseases should be further explored.
Méthodes De Synthèse
The synthesis of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-nitrobenzyl chloride with piperazine in the presence of sodium hydride to form 4-(4-nitrophenyl)-1-piperazine. This is then reacted with 4-hydroxybenzaldehyde in the presence of acetic acid to form the final product, 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol.
Applications De Recherche Scientifique
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been extensively used in scientific research to study the mechanism of action of chloride channels. It has been shown to block both voltage-gated and ligand-gated chloride channels and has been used to study the role of these channels in various physiological processes such as muscle contraction, neuronal excitability, and epithelial transport.
Propriétés
IUPAC Name |
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-1-14(2-8-17)13-18-9-11-19(12-10-18)15-3-5-16(6-4-15)20(22)23/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXBDNKDCTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)


![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)
![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)